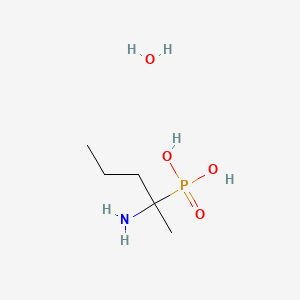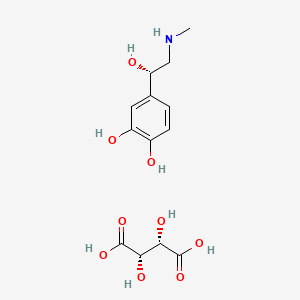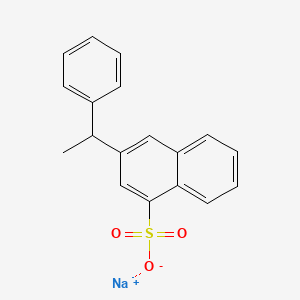
2-(Pyridin-3-ylmethoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-ylmethoxy)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of acetonitrile, where the nitrile group is attached to a pyridine ring via a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)acetonitrile typically involves the reaction of 3-hydroxypyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine is replaced by the methoxyacetonitrile group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Pyridine: A basic heterocyclic organic compound with the formula C5H5N.
Methoxyacetonitrile: A compound with the formula CH3OCH2CN.
Uniqueness
2-(Pyridin-3-ylmethoxy)acetonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
112086-73-4 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.165 |
Nombre IUPAC |
2-(pyridin-3-ylmethoxy)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2 |
Clave InChI |
LKHIUISSKAHPPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COCC#N |
Sinónimos |
Acetonitrile, (3-pyridinylmethoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)

![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)


![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)

